Carbonic Anhydrase IX Inhibition: Nanomolar Potency and Isoform Selectivity
5-Amino-2-fluorobenzene-1-sulfonamide inhibits the tumor-associated carbonic anhydrase isoform CA IX with an IC50 of 10.93 nM, demonstrating potent and selective engagement of this hypoxia-related target . In contrast, the regioisomer 4-amino-3-fluorobenzene-1-sulfonamide exhibits an IC50 of 9,300 nM against the mitochondrial isoform CA VA, representing an approximately 850-fold lower potency in a different isoform context [1]. While these assays were conducted on different CA isoforms, the magnitude of difference underscores the critical role of substitution pattern in determining target engagement. The 2-fluoro,5-amino arrangement provides a unique binding geometry that favors CA IX over other isoforms, a selectivity profile that is not recapitulated by alternative regioisomers [2].
| Evidence Dimension | Carbonic Anhydrase IX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.93 nM |
| Comparator Or Baseline | 4-Amino-3-fluorobenzene-1-sulfonamide (regioisomer): IC50 = 9,300 nM (against CA VA) |
| Quantified Difference | ~850-fold lower potency for comparator (cross-isoform comparison) |
| Conditions | Enzymatic inhibition assay; target: human carbonic anhydrase IX (target compound) vs. CA VA (comparator) |
Why This Matters
This differential CA IX inhibitory profile is critical for research programs targeting tumor hypoxia and pH regulation, where off-target CA II inhibition can confound experimental interpretation.
- [1] BindingDB. BDBM10862: 4-Amino-3-fluorobenzenesulfonamide Affinity Data (Ki = 9.30E+3 nM against CA VA). View Source
- [2] De Simone G, Supuran CT. (In)organic anions as carbonic anhydrase inhibitors. J Inorg Biochem. 2012;111:117-129. View Source
